molecular formula C16H24ClNO2 B1456308 4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1220036-05-4

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride

Cat. No. B1456308
CAS RN: 1220036-05-4
M. Wt: 297.82 g/mol
InChI Key: JQKQQHPHPKZIRT-UHFFFAOYSA-N
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Description

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the formula C16H24ClNO2 . It has a molecular weight of 297.82 g/mol .


Synthesis Analysis

Eugenol (4-allyl-2-methoxyphenol), a volatile phenolic bioactive compound derived from a natural resource, has been extensively used as a starting material for total synthesis of several natural products . The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . This makes it a potential candidate for the synthesis of novel drugs .


Chemical Reactions Analysis

Eugenol, which shares a similar structure with 4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride, has been studied for its chemical reactivity . The three active sites: hydroxyl, allylic, and aromatic groups, make it a versatile component in the synthesis of novel drugs .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is structurally related to eugenol, a natural product with various biological activities . Its structure, featuring hydroxyl, allylic, and aromatic groups, makes it a versatile intermediate in the synthesis of novel drugs. It could be used to create derivatives with potential antifungal, antimicrobial, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h3,7-8,10,14,17H,1,4-6,9,11-12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKQQHPHPKZIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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